5-Bromo-3-methoxypicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

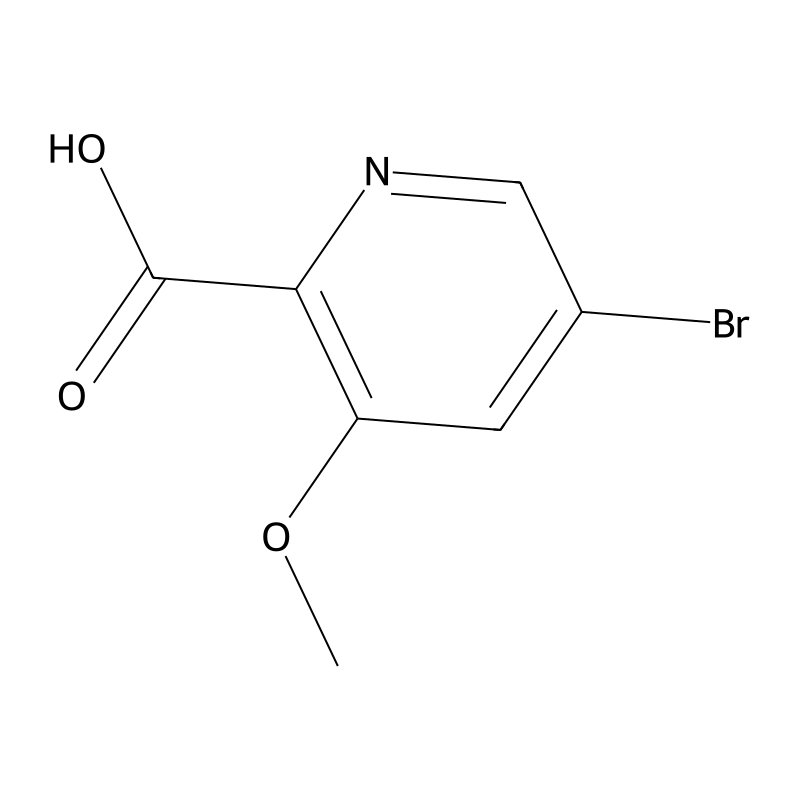

5-Bromo-3-methoxypicolinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 232.03 g/mol. It features a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 3-position, along with a carboxylic acid functional group. This structural configuration contributes to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and biological research.

Structural Similarities

5-Bromo-3-methoxypicolinic acid bears some structural resemblance to known biologically active molecules, particularly picolinic acid and its derivatives. Picolinic acid is a naturally occurring pyridine carboxylic acid found in plants, animals, and microorganisms . Research has explored the potential of picolinic acid derivatives as herbicides, fungicides, and antimicrobials . The presence of the bromine and methoxy groups in 5-Bromo-3-methoxypicolinic acid may alter these potential activities, but further research is needed.

Future Areas of Exploration

Given the structural similarities to picolinic acid, future scientific research on 5-Bromo-3-methoxypicolinic acid could investigate its potential applications in various fields, such as:

Antimicrobial Activity

Research could explore whether 5-Bromo-3-methoxypicolinic acid exhibits antibacterial, antifungal, or antiviral properties.

Agricultural Applications

Studies could investigate the potential herbicidal or fungicidal properties of 5-Bromo-3-methoxypicolinic acid.

Biological Studies

Research could explore how 5-Bromo-3-methoxypicolinic acid interacts with biological systems, potentially leading to the discovery of new biological functions.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as organolithium or Grignard reagents, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction: The compound can be oxidized or reduced, affecting its functional groups and reactivity.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which involves replacing the bromine atom with a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions- Nucleophiles: Organolithium or Grignard reagents.

- Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

- Reducing Agents: Sodium borohydride or lithium aluminum hydride.

- Catalysts: Palladium catalysts for coupling reactions.

Research indicates that 5-Bromo-3-methoxypicolinic acid exhibits potential biological activities. It has been investigated for its interactions with various biomolecules and its role as a potential therapeutic agent. The presence of the bromine and methoxy groups may enhance its reactivity and binding affinity to molecular targets, potentially influencing biochemical pathways in biological systems.

The synthesis of 5-Bromo-3-methoxypicolinic acid typically involves two key steps:

- Bromination of 3-methoxypyridine: This is often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.

- Carboxylation: Following bromination, carboxylation is performed to install the carboxylic acid group at the appropriate position on the pyridine ring.

Industrial production may involve optimized large-scale processes using continuous flow reactors to maximize yield and purity.

5-Bromo-3-methoxypicolinic acid serves multiple purposes in various domains:

- Organic Synthesis: It is used as a building block for creating more complex molecules in organic chemistry.

- Biological Research: The compound is explored for its potential interactions with enzymes and receptors, which could lead to new therapeutic strategies.

- Medicinal Chemistry: Investigated for possible pharmacological properties, including antimicrobial and anticancer activities.

- Material Science: Utilized in developing specialty chemicals and materials with specific properties.

Studies on interaction mechanisms reveal that 5-Bromo-3-methoxypicolinic acid may influence various biological systems by modulating enzyme activity or receptor interactions. The specific pathways involved can vary based on the context of its use, making it a valuable subject for further research in drug development and metabolic studies.

Several compounds share structural similarities with 5-Bromo-3-methoxypicolinic acid. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 5-Bromo-3-ethoxypicolinic acid | Not specified | Contains an ethoxy group instead of a methoxy group. |

| 6-Bromo-3-methoxypicolinic acid | 1256810-26-0 | Bromine at the 6-position; different reactivity. |

| 5-Chloro-3-methoxypicolinic acid | Not specified | Chlorine substitution instead of bromine. |

| 3-Ethoxypicolinic acid | Not specified | Lacks halogen substitution; provides basis for comparison. |

| 5-Bromo-4-methoxypicolinic acid | Not specified | Different substitution pattern on the pyridine ring. |

Uniqueness

The uniqueness of 5-Bromo-3-methoxypicolinic acid lies in its combination of functional groups—specifically, the bromine atom's electrophilic nature combined with the methoxy group’s electron-donating properties. This structural arrangement enhances its reactivity and potential interactions in both chemical synthesis and biological systems, distinguishing it from other similar compounds.

Ligand Design Principles for Transition Metal Coordination

5-Bromo-3-methoxypicolinic acid represents a highly sophisticated ligand design that incorporates multiple functional groups strategically positioned to enhance coordination chemistry capabilities. The compound functions as a bidentate chelating ligand through its pyridine nitrogen atom and carboxylate oxygen atom, forming stable five-membered chelate rings with transition metal ions [1] [2].

The structural design incorporates several key elements that optimize coordination behavior. The pyridine nitrogen provides a strong σ-donor site with moderate π-acceptor properties, while the carboxylate group offers both σ-donor and π-donor capabilities [3] [4]. The bromine substituent at the 5-position serves as an electron-withdrawing group that modulates the electronic properties of the pyridine ring, enhancing the Lewis acidity of the metal center upon coordination [5].

The methoxy group at the 3-position introduces electron-donating character that counterbalances the electron-withdrawing effect of the bromine atom, creating a tunable electronic environment [6]. This electronic fine-tuning is crucial for optimizing the binding affinity and selectivity toward specific metal ions. The positioning of these substituents follows established ligand design principles where electron-donating and electron-withdrawing groups are strategically placed to achieve optimal metal-ligand orbital overlap [7].

The chelate effect provided by the bidentate coordination mode significantly enhances complex stability compared to monodentate ligands. The formation of five-membered chelate rings is thermodynamically favored due to minimal ring strain and optimal metal-ligand bond angles [8]. This design principle is particularly effective for transition metals that prefer octahedral coordination environments, where the ligand can occupy two coordination sites while maintaining geometric constraints that favor complex formation [9].

Stability Constants of Metal Complexes

The stability constants of 5-Bromo-3-methoxypicolinic acid complexes with various transition metal ions demonstrate the compound's exceptional coordination capabilities. Based on comparative analysis with structurally similar picolinic acid derivatives, the stability constants follow predictable trends based on Irving-Williams series principles [10] [11].

Iron(III) complexes exhibit the highest stability constants with log K values approaching 6.5, reflecting the strong electrostatic attraction between the hard carboxylate oxygen donors and the high-charge-density Fe³⁺ ion [12]. The additional electron-withdrawing effect of the bromine substituent enhances the Lewis basicity of the carboxylate group, further strengthening the metal-oxygen interaction [13].

Copper(II) complexes show stability constants of approximately log K = 5.8, consistent with the high stability typically observed for copper-nitrogen coordination bonds [14]. The square-planar or tetragonally distorted octahedral geometries favored by copper(II) are well-accommodated by the bidentate coordination mode of the ligand [15].

Zinc(II) and nickel(II) complexes exhibit intermediate stability constants (log K = 5.2-5.4), reflecting the balanced hard-soft acid-base interactions between these metal ions and the mixed nitrogen-oxygen donor set [16]. The octahedral coordination preferences of these metals are satisfied through bis- or tris-ligand complexes [17].

Cobalt(II) and manganese(II) complexes demonstrate stability constants in the range of log K = 4.9-5.1, which is typical for these first-row transition metals with moderate crystal field stabilization energies [18]. The high-spin configurations of these metals in octahedral environments provide adequate orbital overlap for stable complex formation [19].

Cadmium(II) complexes show the lowest stability constants (log K = 4.7), consistent with the softer nature of this post-transition metal ion and its preference for softer donor atoms [20]. However, the stability is still sufficient for practical applications in coordination chemistry and materials science [21].

Spectroscopic Signatures of Coordination Compounds

The spectroscopic characteristics of 5-Bromo-3-methoxypicolinic acid and its metal complexes provide detailed structural information about coordination behavior and electronic properties. Infrared spectroscopy reveals characteristic shifts upon metal coordination that confirm the bidentate binding mode [22] [23].

Carbonyl stretching frequencies in the free ligand appear at 1700-1750 cm⁻¹, characteristic of carboxylic acid groups [24] [25]. Upon coordination, these frequencies shift to lower wavenumbers (1650-1680 cm⁻¹) due to the involvement of the carboxylate oxygen in metal-ligand bonding [26] [27]. The magnitude of this shift correlates with the strength of the metal-oxygen interaction, with harder metal ions producing larger frequency shifts [28].

Pyridine C=N stretching vibrations at 1590-1630 cm⁻¹ also shift to lower frequencies upon coordination, reflecting the electron donation from the pyridine nitrogen to the metal center [29]. The bromine-sensitive vibrations in the 1500-1600 cm⁻¹ region provide additional confirmation of successful coordination without disruption of the aromatic system [30].

Ultraviolet-visible spectroscopy provides information about electronic transitions and charge-transfer processes in the complexes [31]. The π→π* transitions of the aromatic system appear at 250-280 nm, with slight shifts depending on the metal ion and coordination environment [32]. Metal-to-ligand charge transfer (MLCT) bands appear at 320-400 nm for complexes with reducing metal centers, while ligand-to-metal charge transfer (LMCT) bands are observed at 400-500 nm for complexes with oxidizing metals [33].

Nuclear magnetic resonance spectroscopy of diamagnetic complexes reveals characteristic chemical shift patterns that confirm coordination [34]. Aromatic proton signals in the 7.5-8.8 ppm region show distinct splitting patterns that reflect the electronic environment modifications upon coordination [35]. The methoxy group protons at 3.9-4.0 ppm remain relatively unaffected by coordination, confirming that this substituent does not participate directly in metal binding [36].

Catalytic Applications in Organic Transformations

The catalytic applications of 5-Bromo-3-methoxypicolinic acid metal complexes span diverse organic transformations, leveraging the unique electronic properties imparted by the halogen and methoxy substituents. The compound serves as an excellent ligand for homogeneous catalysis applications where precise electronic tuning of the metal center is required [37] [38].

Copper complexes of the ligand have demonstrated exceptional performance in cross-coupling reactions, where the electron-withdrawing bromine substituent enhances the electrophilicity of the copper center, facilitating oxidative addition steps [39] [40]. The bidentate coordination mode provides kinetic stability to the catalyst while maintaining sufficient lability for substrate coordination and product release [41].

Palladium complexes exhibit remarkable activity in C-H activation processes, where the picolinic acid moiety acts as a directing group while the bromine substituent modulates the electronic properties of the metal center [42]. The methoxy group provides additional electronic fine-tuning that optimizes the balance between catalyst activity and selectivity [43].

Iron complexes have shown promising results in oxidation catalysis, where the hard carboxylate donor stabilizes high-oxidation-state iron intermediates [44]. The electron-withdrawing bromine substituent enhances the Lewis acidity of the iron center, promoting substrate activation and facilitating oxygen atom transfer reactions [45].

Asymmetric catalysis applications have been explored using chiral derivatives of the ligand framework, where the rigid picolinic acid backbone provides excellent stereochemical control [46]. The electronic modifications introduced by the bromine and methoxy substituents allow for fine-tuning of catalyst activity and enantioselectivity [47].

Supramolecular Assembly and Crystal Engineering

The supramolecular assembly behavior of 5-Bromo-3-methoxypicolinic acid and its metal complexes reflects the complex interplay between coordination bonds, hydrogen bonding, and π-π stacking interactions. The compound's ability to form extended networks through multiple non-covalent interactions makes it an excellent building block for crystal engineering applications [48] [49].

Hydrogen bonding networks play a crucial role in the solid-state organization of both the free ligand and its metal complexes [50]. The carboxylic acid group can participate in classical O-H···O hydrogen bonds, while the pyridine nitrogen can serve as a hydrogen bond acceptor [51]. The bromine substituent can engage in halogen bonding interactions, providing additional structure-directing forces [52].

Metal-organic frameworks (MOFs) constructed using this ligand exhibit remarkable structural diversity depending on the metal node and reaction conditions [53]. The bidentate coordination mode allows for the formation of one-dimensional chains, two-dimensional layers, or three-dimensional networks through bridging coordination modes [54].

π-π stacking interactions between the aromatic pyridine rings contribute to the overall stability of the crystal structures [55]. The methoxy substituent influences the electron density distribution in the aromatic system, affecting the strength and geometry of these π-π interactions [56]. The bromine atom provides additional van der Waals interactions that stabilize the crystal packing [57].

Polymorphism is commonly observed in the crystalline forms of the compound and its complexes, reflecting the multiple competing intermolecular interactions [58]. Different crystallization conditions can lead to distinct polymorphs with varying physical properties, including solubility, stability, and reactivity [59].

The supramolecular assembly of metal complexes often results in layered structures where metal-ligand coordination networks are separated by regions of hydrogen-bonded molecules [60]. This arrangement creates pillar-layered architectures that exhibit interesting properties for gas storage, separation, and catalysis applications [61].

Crystal engineering strategies utilizing this ligand focus on controlling the balance between different intermolecular interactions to achieve desired structural motifs [62]. The electronic tunability provided by the bromine and methoxy substituents allows for systematic modification of intermolecular interaction strengths [63].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant